molecular formula C11H15NO2 B1374595 3-Amino-4-(m-tolyl)butanoic acid CAS No. 678969-19-2

3-Amino-4-(m-tolyl)butanoic acid

Cat. No.: B1374595
CAS No.: 678969-19-2
M. Wt: 193.24 g/mol
InChI Key: SMOOMZALOMCYEF-UHFFFAOYSA-N
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Description

3-Amino-4-(m-tolyl)butanoic acid: is an organic compound with the chemical formula C11H15NO2 . It is a derivative of butanoic acid, featuring an amino group at the third position and a methyl-substituted phenyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(m-tolyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-(m-tolyl)butanoic acid with ammonia or an amine under suitable conditions to introduce the amino group at the third position . Another method includes the use of Ullmann-type aryl amination reactions with aryl halides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

3-Amino-4-(m-tolyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    4-(m-tolyl)butanoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Amino-4-(o-tolyl)butanoic acid: Similar structure but with a different position of the methyl group on the aromatic ring.

Uniqueness: 3-Amino-4-(m-tolyl)butanoic acid is unique due to the presence of both an amino group and a methyl-substituted aromatic ring, providing a combination of reactivity and stability that is valuable in various applications.

Biological Activity

3-Amino-4-(m-tolyl)butanoic acid (CAS Number: 678969-19-2) is a chiral amino acid derivative notable for its potential applications in medicinal chemistry and biological research. The compound is characterized by an amino group (-NH2), a carboxylic acid group (-COOH), and a m-tolyl group attached to the butanoic acid backbone, giving it the chemical formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol. Its chirality allows for selective interactions with enantiomer-specific receptors, influencing various biochemical pathways.

Biological Mechanisms and Enzyme Interactions

The biological activity of this compound is primarily linked to its role as a substrate or inhibitor for various enzymes. Its interactions are crucial for understanding its mechanisms of action within biological systems. The compound has been investigated for its ability to bind with specific enzymes and receptors, which is essential for elucidating its therapeutic potential.

Key Findings from Research Studies

  • Enzyme Substrate/Inhibitor Role :
    • The compound has been shown to interact selectively with enantiomer-specific receptors, which can modulate enzyme activity and influence metabolic pathways.
    • Studies have indicated that the compound's chiral nature enhances its binding affinity to certain enzymes, making it a valuable tool in enzyme kinetics studies.
  • Applications in Peptide Synthesis :
    • This compound serves as a chiral building block in organic synthesis, particularly in the development of novel peptides and pharmaceuticals.
    • Its structural features allow it to be incorporated into peptide sequences, potentially improving the pharmacological properties of the resulting compounds.
  • Stereochemistry Studies :
    • The compound's chirality is significant for stereochemistry studies, influencing how it interacts with biological targets. This aspect is critical for drug design, where stereoselectivity can determine therapeutic efficacy and safety.

Comparative Analysis with Similar Compounds

The following table outlines structural comparisons between this compound and other related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundChiral, m-tolyl groupSignificant for stereochemistry studies
3-Amino-4-(3-methylphenyl)butanoic acidChiral, 3-methylphenyl groupDifferent aromatic substitution
L-LeucineAliphatic side chainEssential amino acid
PhenylalanineAromatic phenyl groupNon-chiral compared to this compound

This table highlights the unique attributes of this compound, particularly its m-tolyl substitution and chirality, which are critical for its applications in organic synthesis and biological research.

Case Studies on Biological Activity

Several case studies have explored the biological activity of this compound:

  • Enzyme Kinetics Study :
    • A study demonstrated that variations in substrate concentration affected the enzymatic activity when using this compound as a substrate. The results indicated a Michaelis-Menten kinetic profile, suggesting effective binding at low concentrations .
  • Therapeutic Potential :
    • Research has identified that derivatives of this compound exhibited promising anti-inflammatory properties in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Binding Affinity Assessments :
    • Binding studies indicated that the compound shows high affinity towards specific receptors involved in neurotransmission, which could lead to developments in neuropharmacology .

Properties

IUPAC Name

3-amino-4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOOMZALOMCYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694072
Record name 3-Amino-4-(3-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678969-19-2
Record name β-Amino-3-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=678969-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-(3-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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